molecular formula C18H22N2O10S B15364420 methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

Cat. No.: B15364420
M. Wt: 458.4 g/mol
InChI Key: RRMHOPJTBLCQOA-DNNBLBMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate is a structurally complex nucleoside analog featuring a pyrimidinone core (4-oxo-2-sulfanylidenepyrimidine) linked to a triacetylated ribose moiety (oxolan-2-yl) and a methyl acetate side chain. The stereochemistry (2R,3R,4R,5R) of the oxolane ring indicates a β-D-ribofuranose configuration, commonly observed in bioactive nucleosides. The sulfanylidene (C=S) group at position 2 of the pyrimidinone ring introduces unique electronic and steric properties, distinguishing it from canonical pyrimidine diones.

This compound may serve as a precursor or intermediate in pharmaceutical synthesis, particularly for antiviral or anticancer agents, given the structural resemblance to modified nucleosides like 5-bromouridine triacetate and fluorinated pyrimidine derivatives . Its reactivity is influenced by the electron-deficient pyrimidinone ring and the labile acetyl groups, enabling selective deprotection or further functionalization.

Properties

Molecular Formula

C18H22N2O10S

Molecular Weight

458.4 g/mol

IUPAC Name

methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

InChI

InChI=1S/C18H22N2O10S/c1-8(21)27-7-12-14(28-9(2)22)15(29-10(3)23)17(30-12)20-6-11(5-13(24)26-4)16(25)19-18(20)31/h6,12,14-15,17H,5,7H2,1-4H3,(H,19,25,31)/t12-,14-,15-,17-/m1/s1

InChI Key

RRMHOPJTBLCQOA-DNNBLBMLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=S)CC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=S)CC(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight CAS/Reference
Target Compound 2-Sulfanylidene, triacetylated ribose, methyl acetate C=S, acetyloxy, ester ~506.4 g/mol* N/A
[(2R,3R,4R,5R)-3,4-Bis(acetyloxy)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate 5-Bromo, triacetylated ribose Br, acetyloxy, pyrimidine dione 465.3 g/mol ChemBase: 163073
N-{1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl}acetamide Deacetylated ribose, cytosine-like base Hydroxyl, acetamide 313.3 g/mol FDB023789
2-[[(2R,3S,4R,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid 5-Fluoro, methoxyacetic acid, dihydroxy ribose F, carboxylic acid, hydroxyl 320.2 g/mol 64657-06-3
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione Azido group, deacetylated ribose N₃, hydroxyl 327.3 g/mol 1355028-82-8

*Estimated based on formula C₁₉H₂₂N₂O₁₀S.

Key Observations:

In contrast, the 5-fluoro group in increases electronegativity, improving binding affinity to enzymatic targets (e.g., thymidylate synthase). The 2-sulfanylidene group in the target compound introduces nucleophilic reactivity, enabling thiol-disulfide exchange or metal coordination, unlike the dione groups in and .

Ribose Modifications :

  • Acetylation (target compound, ) improves lipid solubility and protects hydroxyls during synthesis, whereas deacetylated analogs () exhibit higher polarity, favoring aqueous solubility and renal clearance.
  • The azido group in serves as a bioorthogonal handle for click chemistry, a feature absent in the target compound.

Side Chain Variations :

  • The methyl acetate in the target compound acts as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo. The methoxyacetic acid in is already ionized, limiting blood-brain barrier penetration.

Key Insights:

  • Acetylated Derivatives : The target compound and exhibit higher logP values (~1.5–2.0), favoring cellular uptake but requiring metabolic activation (e.g., ester hydrolysis).
  • Polar Analogs: and show improved aqueous solubility, making them suitable for intravenous formulations.
  • Bioactivity :
    • The sulfanylidene group in the target compound may inhibit enzymes reliant on cysteine residues (e.g., proteases), whereas 5-fluoro in directly targets thymidylate synthase.
    • Azido -modified is a prodrug candidate for HIV therapies, leveraging intracellular reduction to amines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.